molecular formula C13H21NO4 B2663085 Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate CAS No. 2169630-15-1

Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate

Cat. No.: B2663085
CAS No.: 2169630-15-1
M. Wt: 255.314
InChI Key: IHYCVPHRMVCMQN-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate is a chemical compound with the molecular formula C13H21NO4. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate typically involves the reaction of a spiro intermediate with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites of enzymes, altering their activity, and affecting downstream biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and as a scaffold in drug discovery .

Properties

IUPAC Name

tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-9-10(15)8-13(14)4-6-17-7-5-13/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYCVPHRMVCMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC12CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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